5-Amino-2-fluorobenzonitrile
Overview
Description
5-Amino-2-fluorobenzonitrile is a fluorinated o-aminobenzonitrile used as a synthetic precursor for heterocycles in the applications of APIs and ligands .
Synthesis Analysis
The ortho-positioning of the amine and nitrile substituents makes 2-amino-5-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds. It reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands for use in Cu-catalysed enantioselective nitroaldol reactions .Molecular Structure Analysis
The molecular formula of 5-Amino-2-fluorobenzonitrile is C7H5FN2. The InChI representation is InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 . The Canonical SMILES representation is C1=CC(=C(C=C1N)C#N)F .Chemical Reactions Analysis
5-Amino-2-fluorobenzonitrile is used in various chemical reactions. For instance, it reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines .Physical And Chemical Properties Analysis
5-Amino-2-fluorobenzonitrile has a molecular weight of 136.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 49.8 Ų .Scientific Research Applications
- Summary of Application : The ortho-positioning of the amine and nitrile substituents makes 5-Amino-2-fluorobenzonitrile an ideal precursor for synthesising heterocyclic compounds .
- Methods of Application : 5-Amino-2-fluorobenzonitrile reacts with aminoethanol derivatives catalysed by zinc chloride, yielding oxazoline ligands .
- Results or Outcomes : These oxazoline ligands can be used in Cu-catalysed enantioselective nitroaldol reactions .
Synthesis of Heterocyclic Compounds
Proteomics Research
- Summary of Application : 5-Amino-2-fluorobenzonitrile serves as a precursor for tacrine derivatives .
- Methods of Application : It reacts with cyclic ketone in Friedländer reaction .
- Results or Outcomes : Tacrine derivatives are obtained .
- Summary of Application : 5-Amino-2-fluorobenzonitrile is used in the synthesis of quinazoline/quinazolinone derivatives .
- Methods of Application : The reaction of 5-Amino-2-fluorobenzonitrile with cyclic ketones derivatives occurs under basic condition .
- Results or Outcomes : Quinazoline/quinazolinone derivatives are produced .
Synthesis of Tacrine Derivatives
Synthesis of Quinazoline/Quinazolinone Derivatives
- Summary of Application : 5-Amino-2-fluorobenzonitrile is used in the synthesis of 3-amino-1,2-benzisoxazoles .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : 3-amino-1,2-benzisoxazoles are produced .
- Summary of Application : 5-Amino-2-fluorobenzonitrile is used in the synthesis of 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole is produced .
Synthesis of 3-amino-1,2-benzisoxazoles
Synthesis of 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole
Safety And Hazards
properties
IUPAC Name |
5-amino-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTRAISBAAXRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967918 | |
Record name | 5-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorobenzonitrile | |
CAS RN |
53312-81-5 | |
Record name | 5-Amino-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53312-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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